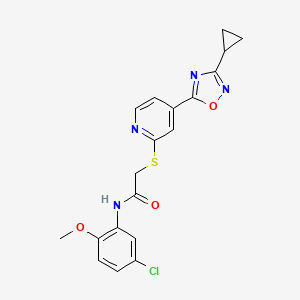

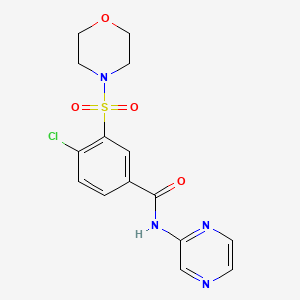

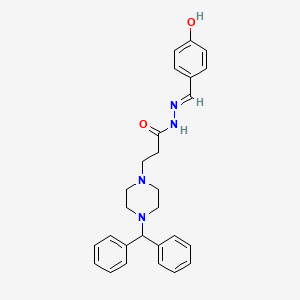

![molecular formula C13H16N4O2 B2986425 methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate CAS No. 1785824-75-0](/img/structure/B2986425.png)

methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cycloaddition and Michael-Type Reactions

Compounds with dimethylamino and cyano functionalities, like 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, participate in cycloaddition reactions with electron-deficient olefins, leading to the formation of pyrido[2,3-d]pyrimidines and, through Michael addition, to pyrrolo[3,4-c]pyridines and theophylline derivatives. These reactions demonstrate the role of such functionalities in constructing complex heterocyclic frameworks, which are crucial in pharmaceutical chemistry (Walsh et al., 1988).

Synthesis of Polyfunctional Heterocyclic Systems

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, derived from similar functional groups, serve as versatile reagents for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyridazines. These compounds illustrate the utility of the cyano and amino groups in diversifying heterocyclic chemistries, which has implications in discovering novel therapeutic agents (Pizzioli et al., 1998).

Antihypertensive Activity

The study of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, incorporating similar structural motifs, revealed compounds with significant antihypertensive activity. This research underscores the potential of these chemical frameworks in developing new cardiovascular drugs (Evans et al., 1983).

Preparation of Acyclic Nucleoside Analogues

The regioselective preparation of N7- and N9-alkyl derivatives of N6-[(Dimethylamino)methylene]adenine, bearing an active methylene group, and their derivatization to α-branched acyclic nucleoside analogues, showcases the incorporation of dimethylamino groups in nucleoside chemistry. This work contributes to the synthesis of compounds with potential antiviral and anticancer activities (Hocková et al., 1999).

Synthesis of Benzothiophenes with Antitumor and Antioxidant Activities

Cyanoacetamide derivatives, through reactions involving cyano and amino groups, facilitated the synthesis of new benzothiophenes with promising antitumor and antioxidant properties. This area of research highlights the importance of these functionalities in creating bioactive molecules (Bialy & Gouda, 2011).

Propiedades

IUPAC Name |

methyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-16(2)8-15-11-9(7-14)10-5-4-6-17(10)12(11)13(18)19-3/h8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAHJFPMBKHNOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(N2CCCC2=C1C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

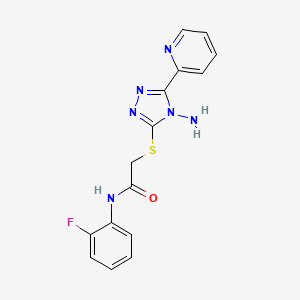

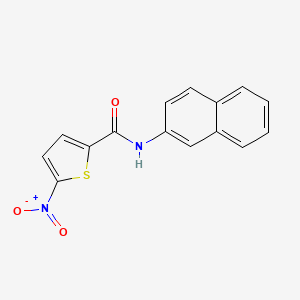

![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)

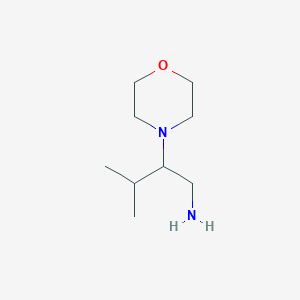

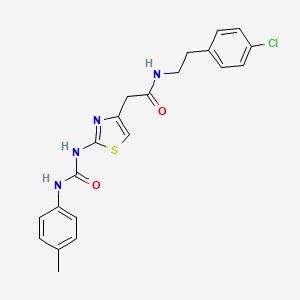

![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)

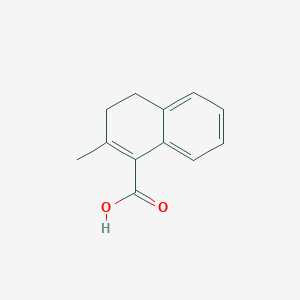

![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)